N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-12(11-5-2-1-3-6-11)8-9-15-14(17)13-7-4-10-18-13/h1-7,10,12,16H,8-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZRJMVHMWWDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with 3-hydroxy-3-phenylpropylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide to analogous compounds based on structural motifs, functional groups, and reported activities.
Structural and Functional Group Comparisons
Key Observations :
- Thiophene vs. Phthalimide Cores : Unlike 3-chloro-N-phenyl-phthalimide , which has a rigid, electron-deficient phthalimide core, the thiophene-2-carboxamide group in the target compound offers a more flexible, electron-rich aromatic system. This may enhance solubility and alter reactivity in synthetic applications.
- Hydroxy-Phenylpropyl vs. Halogenated/Pyridinyl Groups : The hydroxy group in the target compound could improve aqueous solubility compared to the chloro substituent in 3-chloro-N-phenyl-phthalimide . However, the pyridinyl-thiourea moiety in ’s Co(II) complex introduces metal-binding capacity absent in the target compound .
Physicochemical Properties
- Solubility : The hydroxy group in the target compound likely enhances water solubility compared to the hydrophobic chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide .
- Stability : Metal complexes like the Co(II) derivative in may exhibit higher thermal stability due to coordination bonds, whereas the target compound’s stability would depend on the lability of its hydroxy group .
Biological Activity
N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Overview of Thiophene Derivatives
Thiophene derivatives are known for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of functional groups such as hydroxyl and carboxamide enhances their pharmacological profiles.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring can modulate various signaling pathways, potentially inhibiting enzymes or altering receptor activity.
Key Mechanisms:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDACs, leading to the induction of apoptosis in cancer cells .
- Chemokine Receptor Modulation : The compound may act as an agonist or antagonist at chemokine receptors, influencing cellular migration and survival .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that thiophene derivatives can induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | HDAC inhibition |
| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 10.8 | Cell cycle arrest |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Cancer Cell Line Study : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including cleaved PARP and caspase-3 activation.
- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with 3-amino-3-phenylpropan-1-ol precursors. Key steps include:
- Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to reduce racemization .
- Solvent optimization : Dichloromethane (DCM) or DMF under inert atmospheres (N₂/Ar) minimizes side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Purification : Reverse-phase HPLC or silica gel chromatography ensures >95% purity. Monitor intermediates via TLC and confirm final structure with NMR (¹H/¹³C) and HRMS .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and computational methods:
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), hydroxypropyl chain (δ 1.8–3.2 ppm), and phenyl group (δ 7.2–7.6 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and O–H stretch (~3400 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry of the 3-hydroxy-3-phenylpropyl moiety (if crystalline) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target identification : Perform affinity chromatography or pull-down assays using biotinylated derivatives .
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or EGFR) .
- Metabolic stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodological Answer :
- Scaffold diversification : Modify the thiophene ring (e.g., bromination at C5) or hydroxypropyl chain (e.g., fluorination) .
- Bioisosteric replacement : Substitute the phenyl group with pyridine or furan to alter lipophilicity (logP) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity (e.g., antibacterial IC₅₀) .
Q. What experimental approaches resolve contradictions in reported biological activities of thiophene carboxamides?
- Methodological Answer :
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
- Cytotoxicity profiling : Use MTT assays on normal cell lines (e.g., HEK293) to distinguish selective vs. nonspecific effects .
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines) and statistical tools (e.g., ANOVA with post-hoc tests) .
Key Research Gaps
- Stereochemical impact : The role of the 3-hydroxy group’s configuration (R/S) on bioactivity remains unexplored.
- In vivo pharmacokinetics : Limited data on oral bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
